N-(3-(5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
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Overview
Description
The compound “N-(3-nitrophenyl)acetamide” is similar to the one you’re asking about . It has a molecular formula of C8H8N2O3 .
Molecular Structure Analysis
The molecular structure of “N-(3-nitrophenyl)cinnamamide” was determined by single-crystal X-ray diffraction analysis . It crystallizes in the monoclinic space group P21/n .Chemical Reactions Analysis
The chemical reactions of these types of compounds can be complex and varied. For example, a compound with a similar structure, “ethyl 1-(3-nitrophenyl)-5-phenyl-3-((4-(trifluoromethyl)phenyl)carbamoyl)-1H-pyrazole-4-carboxylate”, was synthesized through a reaction pathway involving several steps .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “N-(3-nitrophenyl)acetamide” can be determined using various methods . For example, the boiling temperature and critical density can be determined .Scientific Research Applications
Potential Applications in Scientific Research
Anti-Inflammatory and Anticancer Properties : A study on celecoxib derivatives, which share a structural similarity with the compound , demonstrated potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These derivatives did not cause significant tissue damage in liver, kidney, colon, and brain, suggesting their safer profile for further development into therapeutic agents (Ş. Küçükgüzel et al., 2013).
Carbonic Anhydrase Inhibition : Pyrazoline derivatives, including those bearing the benzenesulfonamide moiety, have been synthesized and evaluated for their inhibition of carbonic anhydrase I and II. These enzymes are crucial for various physiological functions, making these derivatives interesting for studying enzyme function and potentially targeting conditions related to enzyme dysregulation (H. Gul et al., 2016).
Synthesis and Bioevaluation : Research into sulfonamide derivatives has highlighted their synthesis under microwave irradiation and subsequent bioevaluation for cytotoxic activities and inhibition effects on carbonic anhydrase I and II isoenzymes. Such studies pave the way for the development of new drugs with potential applications in treating various diseases, including cancer (H. Gul et al., 2017).
Antimicrobial and Antifungal Activities : The exploration of pyrazolyl benzenesulfonamide derivatives for their anti-inflammatory and antimicrobial activities opens up research avenues for the development of new antimicrobial agents. Some derivatives have shown promising activity against bacteria such as Escherichia coli and Staphylococcus aureus, as well as the fungus Candida albicans (A. Bekhit et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
N-[3-[2-(4-methylphenyl)sulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O6S2/c1-3-35(31,32)26-20-8-4-6-18(14-20)23-16-24(19-7-5-9-21(15-19)28(29)30)27(25-23)36(33,34)22-12-10-17(2)11-13-22/h4-15,24,26H,3,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLHZWATVWWLOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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